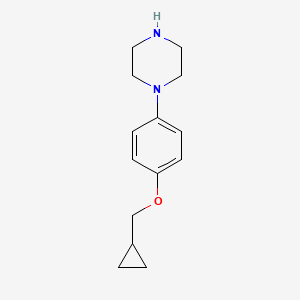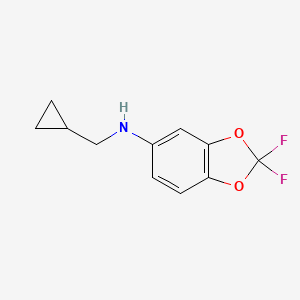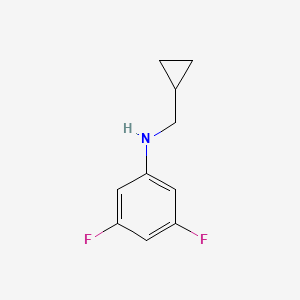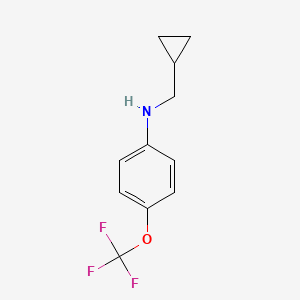
N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline is an organic compound characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of an aniline ring, which is further substituted with a trifluoromethoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 4-(trifluoromethoxy)aniline, can be synthesized through the trifluoromethylation of aniline derivatives.
N-Alkylation: The aniline derivative undergoes N-alkylation with cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide) in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the aniline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes . The cyclopropylmethyl group may contribute to the compound’s stability and binding affinity to its targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethoxy)aniline: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.
N-(cyclopropylmethyl)aniline: Lacks the trifluoromethoxy group, affecting its lipophilicity and reactivity.
N-(cyclopropylmethyl)-4-methoxyaniline: Contains a methoxy group instead of a trifluoromethoxy group, leading to different electronic and steric effects.
Uniqueness
N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline is unique due to the combined presence of the cyclopropylmethyl and trifluoromethoxy groups, which impart distinct chemical and biological properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the cyclopropylmethyl group contributes to its structural rigidity and binding affinity .
Properties
IUPAC Name |
N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)16-10-5-3-9(4-6-10)15-7-8-1-2-8/h3-6,8,15H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHQTDOUSSZPRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
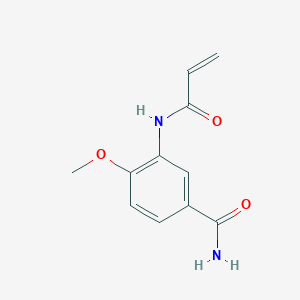
![Methyl 2-[(piperidin-4-yl)formamido]propanoate](/img/structure/B7863471.png)
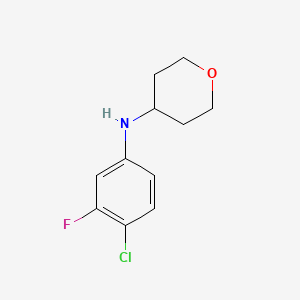
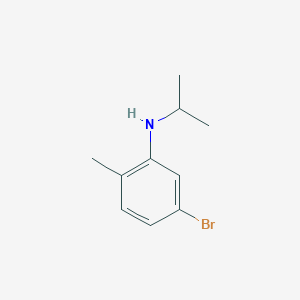
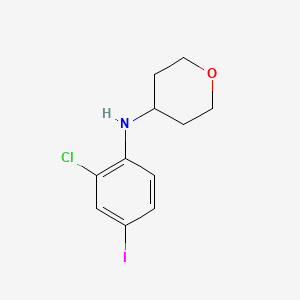
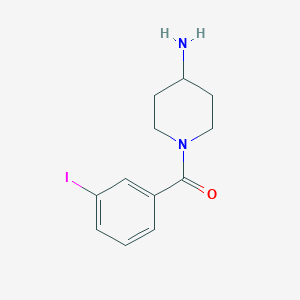
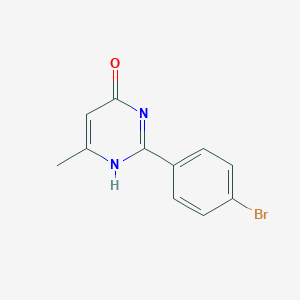
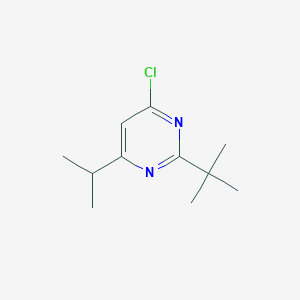
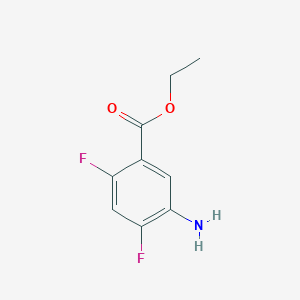
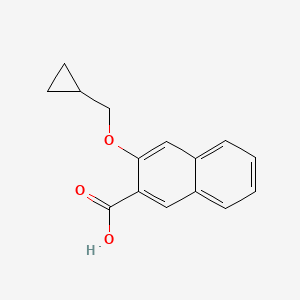
![1-[4-(Cyclopropylmethoxy)-3-methoxyphenyl]ethan-1-amine](/img/structure/B7863542.png)
